Mefox

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

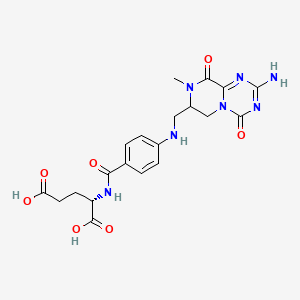

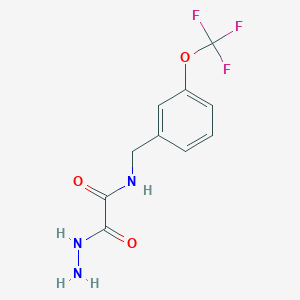

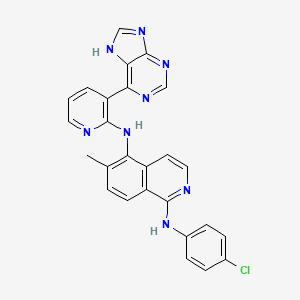

Mefox is a compound with the molecular formula C20H23N7O7 . It’s also known by other names such as (2S)-2-[[4-[(2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl)methylamino]benzoyl]amino]pentanedioic acid .

Molecular Structure Analysis

The molecular weight of Mefox is 473.4 g/mol . The InChIKey, a unique identifier for chemical substances, for Mefox is AFIMZPFBSYESNQ-ABLWVSNPSA-N . The compound has 5 hydrogen bond donors and 8 hydrogen bond acceptors .Physical And Chemical Properties Analysis

Mefox has several computed properties. It has a molecular weight of 473.4 g/mol, an XLogP3-AA of -0.9, 5 hydrogen bond donors, 8 hydrogen bond acceptors, and 9 rotatable bonds .科学研究应用

Agriculture: Enhancing Nutrient Content in Cereal Crops

Mefox: plays a significant role in the nutrient content of cereal crops such as rice, maize, and wheat. It is a derivative of 5-methyltetrahydrofolate (5-methylTHF) , which is crucial for plant metabolism . Studies have shown that Mefox content can increase up to four-fold in rice roots and stems, suggesting its importance in plant growth and nutrient accumulation .

Food Science: Analysis of Folate Derivatives

In food science, Mefox is identified as an oxidation product of 5-methylTHF and is commonly present in foods, especially those low in ascorbic acid . Its presence is crucial for accurate folate quantitation in food analysis, as it does not contribute to the total folates due to its lack of microbiological activity .

Nutrition: Understanding Folate Bioavailability

Mefox has been studied for its impact on the bioavailability of folates in human nutrition. It is formed during the oxidative degradation of 5-methylTHF and is considered when analyzing folate derivatives in various conditions . Understanding its behavior helps in assessing the stability and availability of folates in the human diet.

Biotechnology: Folate Metabolism in Plants

Research in biotechnology has explored the function of Mefox in the metabolism of plants. It has been found that treatment with Mefox solutions can positively affect the levels of 5-MTHF and Mefox in maize and rice, indicating its potential use in improving plant health and productivity .

Clinical Research: Serum Folate Analysis

Mefox is also relevant in clinical research, particularly in the analysis of serum folate levels. It is considered an important marker when measuring folates in human serum exposed to suboptimal conditions, providing insights into folate stability and metabolism in the body .

作用机制

Target of Action

“Mefox” is a common name for the compound “Mefoxin”, also known as Cefoxitin . It is a semi-synthetic, broad-spectrum cepha antibiotic . The primary targets of Mefoxin are the penicillin-binding proteins (PBPs), or transpeptidases, which are essential for bacterial cell wall synthesis .

Mode of Action

Mefoxin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis . It binds to PBPs and prevents them from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial cell death .

Biochemical Pathways

The action of Mefoxin primarily affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the function of PBPs, Mefoxin disrupts the cross-linking of peptidoglycan layers, which are crucial for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

The pharmacokinetic properties of Mefoxin include minimal metabolism and an elimination half-life of 41-59 minutes . Approximately 85% of the drug is excreted in the urine . These properties influence the bioavailability of Mefoxin, determining its effective concentration in the body and its duration of action .

Result of Action

The molecular and cellular effects of Mefoxin’s action primarily involve the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes Mefoxin effective against a broad range of bacteria, including those that produce beta-lactamases, enzymes that confer resistance to many other antibiotics .

Action Environment

The action, efficacy, and stability of Mefoxin can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by certain bacteria can affect the efficacy of Mefoxin . Mefoxin has been designed to be resistant to many beta-lactamases, enhancing its effectiveness in such environments . The pH and temperature of the environment can also impact the stability and activity of Mefoxin .

属性

IUPAC Name |

(2S)-2-[[4-[(2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl)methylamino]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c1-26-12(9-27-15(17(26)31)24-19(21)25-20(27)34)8-22-11-4-2-10(3-5-11)16(30)23-13(18(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,23,30)(H,28,29)(H,32,33)(H2,21,25,34)/t12?,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIMZPFBSYESNQ-ABLWVSNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mefox | |

CAS RN |

79573-48-1 |

Source

|

| Record name | MEFOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XT1003K1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)

![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)